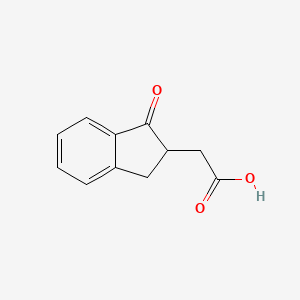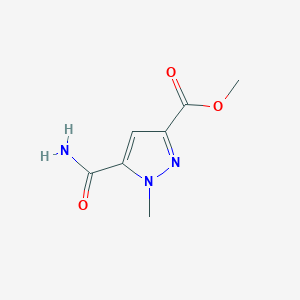
(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers” is a chemical compound with the molecular formula C6H12O3S and a molecular weight of 164.22 . It is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and reactivity .
Synthesis Analysis
The synthesis of a mixture of diastereomers often involves the reaction of a racemate with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated due to their different physical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . Subsequent hydrolysis of each separated ester will yield the ‘resolved’ (enantiomerically pure) alcohols .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. One common method is Nuclear Magnetic Resonance (NMR) spectroscopy . NMR spectroscopy is a powerful approach for the analysis of mixtures . It relies on a vast landscape of methods and corresponding pulse sequences that have been designed to tackle the specific properties of mixtures of small molecules .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex due to the presence of multiple chiral centers . The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated . Reversing the first reaction then leads to the separated enantiomers plus the recovered reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. One common method is NMR spectroscopy . Diastereomers have different physical properties, such as solubility and melting point . These differences can be used to achieve resolution of racemates .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-methanesulfonylcyclobutyl)methanol involves the reaction of a cyclobutyl ketone with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonyl ketone. This intermediate is then reduced with sodium borohydride to yield the desired product, which is a mixture of diastereomers.", "Starting Materials": [ "Cyclobutyl ketone", "Methanesulfonyl chloride", "Base (e.g. triethylamine)", "Sodium borohydride", "Solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Cyclobutyl ketone is reacted with methanesulfonyl chloride in the presence of a base (e.g. triethylamine) in a suitable solvent (e.g. dichloromethane) to form the corresponding sulfonyl ketone intermediate.", "Step 2: The sulfonyl ketone intermediate is then reduced with sodium borohydride in a suitable solvent (e.g. ethanol) to yield the desired product, which is a mixture of diastereomers.", "Step 3: The product mixture can be purified by column chromatography or other suitable methods to isolate the individual diastereomers." ] } | |
| 1892413-23-8 | |
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




